molecular formula C25H19F10NO4 B1674113 Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)- CAS No. 491869-01-3

Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-

Cat. No.: B1674113
CAS No.: 491869-01-3
M. Wt: 587.4 g/mol
InChI Key: QJLFNDIEDQOREP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L 826141 involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

L 826141 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

L 826141 exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme responsible for breaking down cAMP. By inhibiting this enzyme, L 826141 increases the levels of cAMP within cells, which in turn modulates various signaling pathways. This leads to the downregulation of cytokine production and an overall anti-inflammatory effect .

Comparison with Similar Compounds

L 826141 is unique in its high selectivity and potency as a phosphodiesterase 4 inhibitor. Similar compounds include:

Properties

CAS No.

491869-01-3

Molecular Formula

C25H19F10NO4

Molecular Weight

587.4 g/mol

IUPAC Name

2-[4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C25H19F10NO4/c1-13-12-36(38)9-8-15(13)10-18(16-4-7-19(39-21(26)27)20(11-16)40-22(28)29)14-2-5-17(6-3-14)23(37,24(30,31)32)25(33,34)35/h2-9,11-12,18,21-22,37H,10H2,1H3

InChI Key

QJLFNDIEDQOREP-UHFFFAOYSA-N

SMILES

CC1=C(C=C[N+](=C1)[O-])CC(C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C3=CC(=C(C=C3)OC(F)F)OC(F)F

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])CC(C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C3=CC(=C(C=C3)OC(F)F)OC(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-(3,4-bis-difluoromethoxyphenyl)-2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-ethyl)-3-methylpyridine-1-oxide
L-826,141

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-
Reactant of Route 3
Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-
Reactant of Route 4
Reactant of Route 4
Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-
Reactant of Route 5
Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-
Reactant of Route 6
Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-

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